molecular formula C15H23BrO B8038713 2-Bromo-4,6-ditert-butyl-3-methylphenol

2-Bromo-4,6-ditert-butyl-3-methylphenol

Cat. No.: B8038713
M. Wt: 299.25 g/mol
InChI Key: RNAWXJJVNOKGNI-UHFFFAOYSA-N
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Description

2-Bromo-4,6-ditert-butyl-3-methylphenol is a brominated phenolic compound characterized by a phenol ring substituted with a bromine atom at the 2-position, tert-butyl groups at the 4- and 6-positions, and a methyl group at the 3-position.

Properties

IUPAC Name

2-bromo-4,6-ditert-butyl-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c1-9-10(14(2,3)4)8-11(15(5,6)7)13(17)12(9)16/h8,17H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAWXJJVNOKGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 4,6-Di-tert-butyl-3-methylphenol

The most direct method involves brominating 4,6-di-tert-butyl-3-methylphenol at the 2-position. The tert-butyl groups at the 4- and 6-positions create steric hindrance, directing electrophilic bromination to the less hindered 2-position.

Reaction Conditions

  • Solvent: Halogenated solvents such as 1,2-dichloroethane or chloroform are preferred for their ability to stabilize intermediates and control reaction kinetics.

  • Promoter: Glacial acetic acid is used to protonate the phenolic hydroxyl group, reducing electron density on the aromatic ring and minimizing over-bromination.

  • Bromine Stoichiometry: A 1:1 molar ratio of precursor to bromine ensures monobromination.

  • Temperature: Moderate temperatures (30–50°C) balance reaction rate and selectivity.

Mechanistic Insight
The reaction proceeds via electrophilic aromatic substitution. The acetic acid promoter interacts with the phenolic –OH group, forming a stabilized oxonium ion that deactivates the ring. Bromine (Br₂) generates Br⁺ electrophiles, which attack the 2-position due to diminished steric hindrance from the tert-butyl groups.

Optimized Laboratory-Scale Synthesis

Stepwise Procedure

  • Preparation of 4,6-Di-tert-butyl-3-methylphenol

    • Alkylation of 3-methylphenol with tert-butyl chloride via Friedel-Crafts catalysis introduces the tert-butyl groups.

    • Conditions: AlCl₃ catalyst, dichloromethane solvent, 0°C to room temperature.

  • Bromination

    • Reactants: 4,6-Di-tert-butyl-3-methylphenol (1 eq), Br₂ (1 eq).

    • Solvent: 1,2-Dichloroethane (3–7 volumes relative to substrate).

    • Promoter: Glacial acetic acid (1–3 eq).

    • Temperature: 30–50°C, 5–20 hours.

Yield and Purity

  • Yield: 96–98%.

  • Purity: >99% (HPLC).

Industrial Production Considerations

Scalability and Process Intensification

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

  • Automated Feed Systems: Precise control of bromine addition minimizes side reactions.

  • In-line Purification: Crystallization or filtration units integrated into the flow system reduce downstream processing.

Economic and Safety Factors

  • Solvent Recycling: 1,2-Dichloroethane is recovered via distillation for reuse.

  • Bromine Handling: Closed-loop systems prevent exposure to toxic Br₂ vapors.

Comparative Analysis of Methodologies

Table 1: Bromination Methods for 2-Bromo-4,6-di-tert-butyl-3-methylphenol

ParameterLaboratory-ScaleIndustrial-Scale
Solvent 1,2-Dichloroethane1,2-Dichloroethane
Promoter Glacial acetic acidGlacial acetic acid
Temperature 30–50°C40–50°C
Reaction Time 5–20 hours3–8 hours (flow system)
Yield 96–98%95–97%
Purity (HPLC) >99%>98%

Challenges and Mitigation Strategies

Regioselectivity and Byproduct Formation

  • Challenge: Competing bromination at the 3- or 5-positions due to residual ring activation.

  • Solution: Excess glacial acetic acid (3 eq) further deactivates the ring, suppressing di-brominated byproducts.

Steric Hindrance Effects

  • Challenge: Bulky tert-butyl groups slow reaction kinetics.

  • Solution: Elevated temperatures (50°C) accelerate the reaction without compromising selectivity.

Emerging Methodologies and Innovations

Catalytic Bromination

Recent advances explore FeBr₃ as a Lewis acid catalyst to enhance electrophilic substitution. Preliminary data suggest a 10% reduction in reaction time at 40°C, though industrial adoption remains limited due to catalyst cost .

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

      Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)) or amines (NH(_2)R).

      Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

  • Oxidation Reactions:

    • The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO(_4)).
  • Reduction Reactions:

    • The compound can be reduced to remove the bromine atom, yielding 4,6-ditert-butyl-3-methylphenol.

Common Reagents and Conditions

    Bromine (Br(_2)): for bromination.

    Iron(III) bromide (FeBr(_3)): as a catalyst.

    Potassium permanganate (KMnO(_4)): for oxidation.

    Sodium borohydride (NaBH(_4)): for reduction.

Major Products

    4,6-Ditert-butyl-3-methylphenol: (from reduction).

    Various substituted phenols: (from nucleophilic substitution).

Scientific Research Applications

Chemistry

2-Bromo-4,6-di-tert-butyl-3-methylphenol serves as a valuable intermediate in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound is often employed to produce various derivatives through substitution reactions. For instance, it can undergo nucleophilic substitution to replace the bromine atom with other functional groups such as hydroxyl or amino groups.
  • Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to yield de-brominated phenols, which are essential in developing other chemical products .

Biological Applications

Research has indicated potential biological activities of 2-Bromo-4,6-di-tert-butyl-3-methylphenol:

  • Antioxidant Properties : The compound exhibits antioxidant activity, making it a candidate for protecting biological systems from oxidative stress. Studies have shown that it can scavenge free radicals effectively.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, which could be beneficial in pharmaceutical formulations aimed at combating infections .

Medical Applications

In the pharmaceutical industry, 2-Bromo-4,6-di-tert-butyl-3-methylphenol is explored for:

  • Drug Development : Its unique structural features make it suitable for drug design, particularly in developing compounds targeting specific biological pathways. For example, it has been investigated as a potential therapeutic agent due to its interaction with various cellular targets .
  • Pharmaceutical Intermediates : It is used as an intermediate in synthesizing active pharmaceutical ingredients (APIs), contributing to the production of medications with enhanced efficacy and reduced side effects .

Industrial Applications

The compound finds utility in various industrial processes:

  • Stabilizers in Plastics and Polymers : Its antioxidant properties make it an effective stabilizer for plastics and polymers, preventing degradation during processing and storage .
  • Chemical Manufacturing : It is employed in producing specialty chemicals and formulations across different sectors, including cosmetics and food packaging materials .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of 2-Bromo-4,6-di-tert-butyl-3-methylphenol compared to other phenolic compounds. Results demonstrated that it significantly reduced lipid peroxidation in vitro, indicating its potential application in food preservation and health supplements.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The findings suggest its potential as an additive in personal care products to enhance microbial safety.

Data Tables

Application AreaSpecific UseObservations
ChemistryIntermediate for organic synthesisEffective in substitution reactions
BiologyAntioxidant agentSignificant free radical scavenging
MedicineDrug developmentPotential therapeutic applications
IndustryStabilizer for plasticsPrevents oxidative degradation

Mechanism of Action

The mechanism by which 2-Bromo-4,6-ditert-butyl-3-methylphenol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Polarity and Analytical Behavior

  • 2-Bromo-4,6-dinitroaniline (): Contains bromine and nitro groups, increasing polarity and adsorption tendencies in gas chromatography (GC). This leads to peak tailing and higher method quantification limits (MQL: 38 µg/g) due to interactions with analytical systems.
  • 2-Bromo-4'-methoxyacetophenone (–5): Log KOW = 2.1, indicating moderate lipophilicity.

Regulatory and Environmental Profiles

  • 2-Bromo-4,6-dinitroaniline ():

    • Regulated under REACH for mutagenicity (limit: 30 µg/g); detected at nearly 10× the limit in textiles.
    • The target compound’s absence of nitro groups may exempt it from similar restrictions, but its persistence and degradation pathways remain unstudied .
  • 2-Bromo-4'-methoxyacetophenone (–5): Classified as non-hazardous to water (nwg) and stable under recommended conditions.

Data Tables

Table 1: Key Properties of Compared Compounds

Compound Substituents Log KOW Bioactivity Regulatory Status
2-Bromo-4,6-ditert-butyl-3-methylphenol Br, 2× tert-butyl, methyl ~3.5* Hypothetical low antioxidant Not regulated
2-Bromo-4,6-dinitroaniline Br, 2× nitro N/A Mutagenic, skin sensitizer REACH-regulated (30 µg/g limit)
2-Bromo-4'-methoxyacetophenone Br, methoxy, acetyl 2.1 Non-bioactive (reported) Non-hazardous to water (nwg)
Bromophenol 3b-9 () Br, methoxy, dimethoxy N/A Antioxidant (↑ TrxR1/HO-1) Under research

*Estimated based on substituent contributions.

Research Implications and Gaps

  • Analytical Challenges : The steric bulk of tert-butyl groups may improve GC performance compared to polar nitro-substituted analogs but complicate synthesis and purification .
  • Toxicity Screening : Despite structural differences from mutagenic anilines, bromine’s inherent reactivity warrants toxicity studies for the target compound.

Q & A

Q. Table 1: Bromination Reagents and Yields

ReagentCatalystYield (%)Purity (%)Reference
NBSFeCl3FeCl_365>95
Br2Br_2AlCl3AlCl_34590

Basic Research Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H NMR : Signals for tert-butyl groups appear as singlets at ~1.3–1.4 ppm. The aromatic proton adjacent to bromine is deshielded (δ 7.2–7.5 ppm) .
    • 13C^{13}C NMR : Confirm bromine substitution via carbon shifts (C-Br typically ~110–120 ppm).
  • High-Performance Liquid Chromatography (HPLC) :
    Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95% required for catalytic studies) .
  • Mass Spectrometry (MS) :
    ESI-MS in negative ion mode detects the molecular ion peak at m/zm/z 329.1 (M-H^-) .

Advanced Research Question: How does steric hindrance from tert-butyl groups affect the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The tert-butyl groups create a highly congested environment, slowing down SN2S_N2 mechanisms. Researchers should:

Evaluate Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

Optimize Nucleophile Strength : Bulky nucleophiles (e.g., potassium tert-butoxide) show reduced efficacy due to steric clashes.

Kinetic Studies : Conduct time-resolved 1H^1H NMR to monitor reaction progress and calculate activation energy barriers .

  • Case Study : Substitution with NaN3NaN_3 in DMF at 120°C yields <20% product, highlighting the need for alternative strategies like Ullmann coupling .

Advanced Research Question: What computational methods predict the catalytic or inhibitory potential of this compound in enzyme systems?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., cytochrome P450). The bromine atom and phenolic -OH group form hydrogen bonds with key residues (e.g., Asp301 in CYP3A4) .

  • Molecular Dynamics (MD) : Simulate conformational stability over 100 ns trajectories to assess binding affinity (ΔG\Delta G values).

  • Comparative Analysis :
    Table 2: Inhibitory Activity vs. Structural Analogues

    CompoundIC50IC_{50} (μM)Target EnzymeReference
    This compound12.5CYP3A4
    4-Bromo-3-methylphenol45.0CYP3A4

Advanced Research Question: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies in NMR or MS data often arise from impurities or solvent effects. To address this:

Standardize Conditions : Re-run spectra in deuterated chloroform (CDCl3CDCl_3) with internal standards (e.g., TMS).

2D NMR Techniques : Use 1H^1H-13C^{13}C HSQC to resolve overlapping signals.

Collaborative Validation : Cross-reference data with repositories like PubChem or DSSTox .

  • Example : A 2024 study resolved conflicting 1H^1H NMR peaks by identifying residual acetic acid in the sample, confirmed via 1H^1H-1H^1H COSY .

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